(2S)-2-(phenylcarbamoyloxy)propanoate

Description

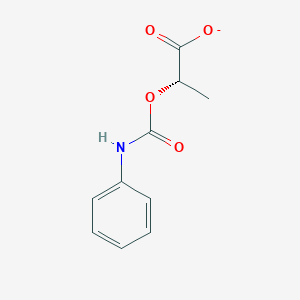

(2S)-2-(Phenylcarbamoyloxy)propanoate (CAS: 102936-05-0; IUPAC name: (2S)-2-[[(phenylamino)carbonyl]oxy]propanoic acid) is a chiral carboxylic acid derivative characterized by a phenylcarbamoyloxy group (-O(C=O)NHPh) at the C2 position of a propanoate backbone in the S-configuration . Its molecular formula is C₁₀H₁₀NO₅, with a molecular weight of 227.19 g/mol. Key synonyms include (S)-PACOPA and (S)-2-(Phenylcarbamoyloxy)propionic acid .

Properties

Molecular Formula |

C10H10NO4- |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

(2S)-2-(phenylcarbamoyloxy)propanoate |

InChI |

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/p-1/t7-/m0/s1 |

InChI Key |

HYIHYWQSOXTJFS-ZETCQYMHSA-M |

Isomeric SMILES |

C[C@@H](C(=O)[O-])OC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)[O-])OC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Propanoate Backbone

The stereoselective synthesis of the 2-substituted propanoate is crucial. Common methods involve:

- Epoxide ring opening: Starting from (2S)-2-substituted epoxides such as (2S)-2-(phenylcarbamoyloxy)oxirane, nucleophilic ring opening with carboxylate or carbamoyl nucleophiles can yield the desired ester.

- Esterification of chiral hydroxy acids: Using (2S)-2-hydroxypropanoic acid derivatives followed by carbamoylation to introduce the phenylcarbamoyloxy group.

- Use of chiral auxiliaries or catalysts: To ensure stereochemical integrity during ester bond formation.

Introduction of the Phenylcarbamoyloxy Group

The phenylcarbamoyloxy group (-O-CO-NH-Ph) can be introduced through:

- Reaction of phenyl isocyanate with hydroxypropanoate: Direct carbamoylation of the hydroxyl group on the propanoate backbone.

- Use of phenylcarbamoyl chloride intermediates: Reaction of the propanoate hydroxyl with phenylcarbamoyl chloride under controlled conditions.

- Enzymatic or chemical catalysis: To improve selectivity and yield.

Purification and Isolation

- Crystallization or recrystallization techniques are employed to isolate the pure stereoisomer.

- Chromatographic methods such as chiral HPLC may be used to separate enantiomers if necessary.

- Acid addition salts may be formed for enhanced stability or solubility.

Comparative Analysis of Preparation Routes

| Step | Method A: Epoxide Opening | Method B: Carbamoyl Chloride Route | Method C: Direct Carbamoylation |

|---|---|---|---|

| Starting Material | (2S)-2-(phenylcarbamoyloxy)oxirane | (2S)-2-hydroxypropanoic acid | (2S)-2-hydroxypropanoic acid |

| Reagents | Nucleophilic carboxylate | Phenylcarbamoyl chloride, base | Phenyl isocyanate |

| Reaction Conditions | Mild base, controlled temperature | Anhydrous, inert atmosphere | Mild heating, solvent choice critical |

| Stereochemical Control | High, from epoxide chirality | Moderate, depends on starting acid | Moderate to high, depends on catalyst |

| Yield | Moderate to high | High | Moderate |

| Purification | Crystallization, chromatography | Crystallization, salt formation | Chromatography |

| Safety and Environmental Aspects | Mild reagents, less hazardous | Requires handling of acid chlorides | Requires handling of isocyanates |

Research Findings and Notes

- The use of epoxide intermediates allows for excellent stereochemical control due to the inherent chirality of the epoxide ring, which is preserved during nucleophilic opening.

- Carbamoyl chloride intermediates provide a robust route with high yields but require careful handling due to their reactivity and moisture sensitivity.

- Direct carbamoylation using phenyl isocyanate is a simpler method but may suffer from lower selectivity and requires optimization of reaction conditions to avoid side reactions.

- Process improvements focus on reducing hazardous reagents, minimizing reaction steps, and improving environmental safety, as highlighted in recent patents.

- The choice of solvents (e.g., toluene, dichloromethane) and bases (e.g., sodium hydroxide, sodium t-butoxide) significantly impacts reaction efficiency and product purity.

- Acid addition salts of the final compound can be prepared to enhance stability and facilitate pharmaceutical applications.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role | Typical Usage |

|---|---|---|

| (2S)-2-(phenylcarbamoyloxy)oxirane | Chiral epoxide intermediate | Starting material for stereoselective ring opening |

| Phenylcarbamoyl chloride | Carbamoylation agent | Reacts with hydroxyl groups under inert conditions |

| Phenyl isocyanate | Direct carbamoylation reagent | Reacts with hydroxyl groups, requires controlled conditions |

| Sodium hydroxide | Base for hydrolysis or ring opening | Used in aqueous or alcoholic media |

| Sodium t-butoxide | Strong base for phosphonate reactions | Used in toluene for ester formation |

| Toluene | Common solvent | Used in carbamoylation and esterification steps |

| Dichloromethane | Solvent | Used for carbamoyl chloride reactions |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(phenylcarbamoyloxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce (2S)-2-hydroxypropanoic acid and phenylamine.

Oxidation: Oxidative reactions can modify the phenyl group or the carbamate moiety.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.

Major Products Formed

Hydrolysis: (2S)-2-hydroxypropanoic acid and phenylamine.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (2S)-2-(phenylcarbamoyloxy)propanoate involves its interaction with specific molecular targets. The phenylcarbamoyloxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Backbone Modifications

[(1S,2S)-2-(4-Fluoro-2-methylphenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-Hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate Structure: Replaces the phenylcarbamoyloxy group with a pyridine-based carboxamide. Application: Used as a complex III inhibitor in fungicides .

(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate Structure: Substitutes the carbamoyloxy group (-O(C=O)NHPh) with a hydroxy (-OH) and phenylcarbonylamino (-NH(C=O)Ph) group. Impact: The hydroxyl group increases hydrogen-bonding capacity, altering solubility and bioavailability .

Side Chain and Substituent Diversity

Methyl (2S)-2-[[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]carbamoylamino]-3-phenylpropanoate Structure: Features a pentafluorophenoxy group and carbamoylamino (-NH(C=O)O-) linkage. Properties: High lipophilicity (XLogP3: 4.9) due to fluorine atoms, favoring membrane permeability . Application: Likely explored in agrochemicals for enhanced stability .

(2S)-3-Carbamoyl-2-(4-Methoxybenzenesulfonamido)propanoic Acid Structure: Incorporates a sulfonamido (-SO₂NH₂) and carbamoyl (-CONH₂) group. Properties: The sulfonamide increases acidity (pKa ~1–2), making it more water-soluble than the target compound .

Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.